molecular formula C10H14IN5O2 B7057508 1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea

1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea

Cat. No.: B7057508
M. Wt: 363.16 g/mol
InChI Key: RKVAKHDQTCCQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea is a synthetic organic compound that features a unique structure combining a pyrazole ring, an azetidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea typically involves multiple steps, starting with the iodination of a pyrazole derivative. The iodination can be achieved using a system such as KI-KIO3 in the presence of H2SO4 additives . The resulting 4-iodo-2-methylpyrazole is then subjected to further reactions to introduce the azetidine and urea functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

    Materials Science: The unique structure of the compound makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylpyrazole: A precursor in the synthesis of the target compound.

    Azetidine Derivatives: Compounds containing the azetidine ring, which may have similar reactivity and applications.

    Urea Derivatives: Compounds with the urea moiety, often used in medicinal chemistry.

Uniqueness

1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea is unique due to its combination of a pyrazole ring, an azetidine ring, and a urea moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-(4-iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN5O2/c1-12-10(18)14-6-4-16(5-6)9(17)8-7(11)3-13-15(8)2/h3,6H,4-5H2,1-2H3,(H2,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVAKHDQTCCQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CN(C1)C(=O)C2=C(C=NN2C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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